Flurazepam-N-desalkylhydroxyl, commonly referred to as N-desalkylflurazepam, is an active metabolite of the benzodiazepine flurazepam. This compound is primarily recognized for its hypnotic properties and is classified under the broader category of benzodiazepines, which are widely used for their anxiolytic, sedative, and muscle relaxant effects. Flurazepam itself is utilized mainly in the treatment of insomnia, and its metabolite plays a significant role in the pharmacological effects observed with flurazepam administration.
Flurazepam-N-desalkylhydroxyl is derived from flurazepam through metabolic processes in the liver. The compound was first synthesized and introduced into medical practice in 1968 by Roche Pharmaceuticals. It has since been a subject of various pharmacokinetic and pharmacodynamic studies due to its clinical relevance and potential for accumulation in the body.
Flurazepam-N-desalkylhydroxyl is synthesized through the metabolic conversion of flurazepam. This process involves the removal of the N-alkyl group from the parent compound, leading to the formation of N-desalkylflurazepam. The synthesis can be represented by the following reaction:
The synthesis occurs primarily via hepatic metabolism, where cytochrome P450 enzymes play a crucial role. The major pathways involve oxidative demethylation processes that convert flurazepam into its metabolites, including N-desalkylflurazepam. Studies indicate that this metabolite has a longer half-life compared to flurazepam itself, contributing to its prolonged effects.
Flurazepam-N-desalkylhydroxyl has a distinct molecular structure characterized by:
Flurazepam-N-desalkylhydroxyl participates in several chemical reactions typical of benzodiazepine derivatives. Its primary reactions include:
The metabolic pathways for N-desalkylflurazepam are critical for understanding its pharmacokinetics. The compound is primarily excreted via urine as conjugated forms, with less than 1% excreted unchanged.
Flurazepam-N-desalkylhydroxyl functions as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) A receptor sites. The binding enhances GABA's inhibitory effects on neuronal excitability, leading to increased chloride ion influx and resultant hyperpolarization of neurons.
Studies indicate that N-desalkylflurazepam has a long elimination half-life ranging from 47 to 100 hours, which contributes to its potential for accumulation within the body after repeated dosing.
Flurazepam-N-desalkylhydroxyl is primarily used in clinical settings as a measure for assessing the pharmacokinetics of flurazepam therapy. Understanding its properties aids healthcare providers in managing dosing regimens effectively to minimize side effects while maximizing therapeutic benefits. Additionally, due to its long half-life, it is studied for its implications in both therapeutic use and potential misuse scenarios within psychiatric contexts.
Core Structure: Flurazepam-N-desalkylhydroxyl (chemical name: N-desalkylflurazepam or norfludiazepam) is a bioactive benzodiazepine metabolite derived from flurazepam demethylation. Its structure retains the 1,4-benzodiazepine core but lacks the parent compound’s N1-diethylaminoethyl side chain. The molecule features:
IUPAC Name: 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one [3] [9].Molecular Formula: C₁₅H₁₀ClFN₂OMolecular Weight: 288.70 g/mol [7] [9]
Table 1: Atomic Composition of N-desalkylflurazepam
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 15 | Benzodiazepine scaffold, fluorophenyl ring |
Hydrogen (H) | 10 | Saturation of rings |
Chlorine (Cl) | 1 | Electron-withdrawing group at C7 |
Fluorine (F) | 1 | Ortho-substitution on phenyl ring |
Nitrogen (N) | 2 | N1 and N4 in diazepine ring |
Oxygen (O) | 1 | Ketone at C2 |
Lipophilicity: The removal of flurazepam’s tertiary amine side chain increases lipophilicity (logP ≈ 2.8) compared to the parent drug (logP ≈ 1.9). This enhances blood-brain barrier permeability and tissue distribution [4] [8].
Acid-Base Properties:
Thermal Stability:
Solution Stability:
Structural Isomers: No positional isomers exist due to specific substitution patterns at C7 (Cl) and C5 (2-fluorophenyl). Ring expansion analogs (e.g., 1,5-benzodiazepines) are not observed [3].
Stereochemistry:
Table 2: Structural and Functional Comparison with Flurazepam and Key Metabolites
Parameter | Flurazepam | N-desalkylflurazepam | Hydroxyethyl Flurazepam |
---|---|---|---|
Molecular Weight | 387.88 g/mol | 288.70 g/mol | 375.84 g/mol |
Key Structural Feature | N1-diethylaminoethyl chain | N1-unsubstituted | N1-(2-hydroxyethyl) group |
Lipophilicity (logP) | 1.9 | 2.8 | 1.5 |
Plasma Half-life | 2.3 hours | 47–100 hours | 2–4 hours |
GABAₐ Receptor Binding | Moderate affinity | High affinity | Low affinity |
Elimination Route | Hepatic oxidation | Direct glucuronidation | Renal excretion |
Metabolic Relationships:
Receptor Binding Profile:
Figure 1: Metabolic Pathways Generating N-desalkylflurazepam
Flurazepam → (CYP3A4) → Hydroxyethyl flurazepam → (CYP2C19) → N-desalkylflurazepam Quazepam → (CYP3A4) → N-desalkylflurazepam Midazolam → (CYP3A4) → N-desalkylflurazepam [3] [5]
This comprehensive characterization establishes N-desalkylflurazepam as a pharmacologically distinct entity from its parent drug, with unique physicochemical and target engagement properties that underpin its clinical significance as a long-acting benzodiazepine metabolite.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: